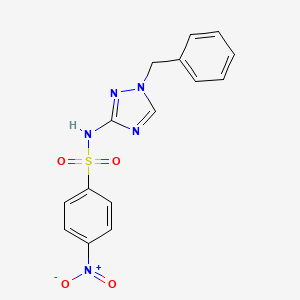

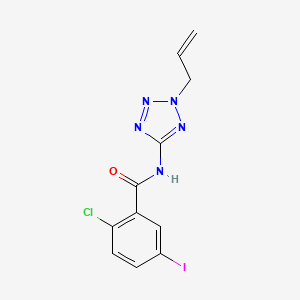

N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-nitrobenzenesulfonamide

説明

Synthesis Analysis

The synthesis of compounds related to N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-nitrobenzenesulfonamide involves base-mediated intramolecular C-arylation of N-benzyl-2-nitrobenzenesulfonamides to yield benzhydrylamines, a key intermediate towards nitrogenous heterocycles (Kisseljova et al., 2014). An efficient synthesis pathway has been reported, highlighting the conversion of starting materials through various steps, including bromination, nitration, and alkylation, to yield complex sulfonamides with improved yield and mild reaction conditions (Feifei Wu et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-nitrobenzenesulfonamide, including crystallographic studies, reveals intricate details about their spatial arrangement and intermolecular interactions. For example, X-ray crystallography has been employed to determine the structure of related molecules, providing insights into their conformation and how structural features impact their reactivity and properties (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Nitrobenzenesulfonamides, including compounds structurally related to N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-nitrobenzenesulfonamide, are versatile intermediates for various chemical transformations. They undergo smooth alkylation, providing a pathway to synthesize advanced nitrogenous heterocycles and secondary amines with high yields (Fukuyama et al., 1995).

Physical Properties Analysis

Investigations into the physical properties of nitrobenzenesulfonamides, including their conformational properties in both gas and crystalline phases, have been conducted using techniques like gas-phase electron diffraction and quantum chemical studies. Such studies reveal the influence of substituents on conformational features, offering a deeper understanding of their stability and behavior under different conditions (Giricheva et al., 2011).

科学的研究の応用

Advanced Intermediates for Heterocycles Synthesis

N-Benzyl-2-nitrobenzenesulfonamides undergo base-mediated intramolecular arylation to yield benzhydrylamines. These compounds, particularly when containing electron-withdrawing groups, serve as advanced intermediates toward the synthesis of nitrogenous heterocycles. This has been exemplified in the synthesis of indazole oxides and quinazolines, indicating the compound's utility in complex organic synthesis and heterocyclic chemistry (Kisseljova et al., 2014).

Crystal Structure Insights

The crystal structure of related compounds, such as oryzalin (a sulfonamide with herbicidal properties), provides fundamental insights into the molecular geometry, which is crucial for understanding the physical and chemical properties of these compounds. These insights are valuable for the design of new molecules with desired biological or chemical properties (Kang et al., 2015).

Bacterial Biofilm Inhibition

N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have been studied for their biofilm inhibitory action against Escherichia coli and Bacillus subtilis. Some synthesized molecules exhibited suitable inhibitory action against these bacterial biofilms, showcasing the potential of such compounds in addressing bacterial resistance mechanisms and infections (Abbasi et al., 2020).

Chemical Space Mining

Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, have been used as key intermediates in different chemical transformations. These transformations include unusual rearrangements to yield diverse privileged scaffolds, highlighting the role of these compounds in exploring chemical space and synthesizing novel molecules (Fülöpová & Soural, 2015).

Antitumor Activity

Research into N-[6-indazolyl]arylsulfonamides and N-[alkoxy-6-indazolyl]arylsulfonamides has shown significant antiproliferative and apoptotic activities against human tumor cell lines. This demonstrates the compound's potential in cancer research, particularly in the development of new therapeutic agents targeting specific pathways involved in cancer cell proliferation and survival (Abbassi et al., 2014).

特性

IUPAC Name |

N-(1-benzyl-1,2,4-triazol-3-yl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O4S/c21-20(22)13-6-8-14(9-7-13)25(23,24)18-15-16-11-19(17-15)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBIGCLIAXOICS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-nitrobenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-methoxyphenoxy)butyl]-1H-imidazole](/img/structure/B4585828.png)

![N~1~-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide](/img/structure/B4585839.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B4585844.png)

![N-(3-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4585852.png)

![2-(4-isopropoxyphenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4585861.png)

![1-ethyl-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4585867.png)

![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4585878.png)

![3-chloro-4-ethoxy-N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}benzamide](/img/structure/B4585888.png)

![2-(4-fluorophenoxy)-N-[2-(methylthio)phenyl]propanamide](/img/structure/B4585917.png)